

Enpatoran Hydrochloride: A Technical Guide for Lupus Pathogenesis Studies

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Compound of Interest

Compound Name: *Enpatoran hydrochloride*

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Executive Summary

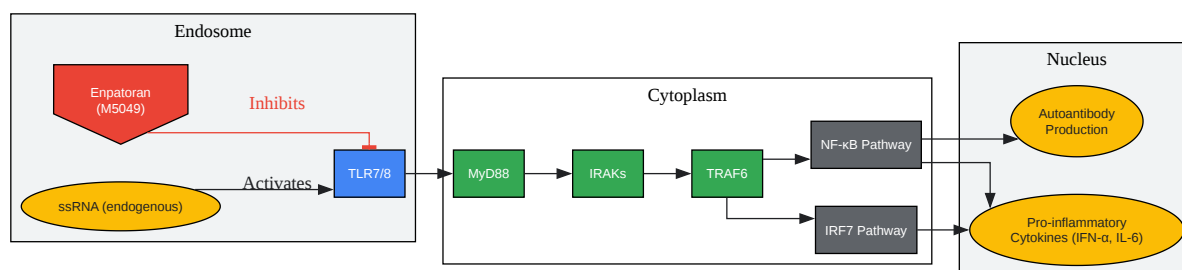
Enpatoran hydrochloride (also known as M5049) is an investigational, orally administered, small-molecule dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[4][5] In the context of systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), aberrant activation of TLR7 and TLR8 by self-RNA is believed to be a critical driver of the autoimmune response, leading to the production of pro-inflammatory cytokines, including type I interferons (IFN), and the generation of autoantibodies.[4][5] By selectively targeting TLR7 and TLR8, Enpatoran aims to modulate these pathogenic pathways, offering a promising therapeutic strategy for lupus.[6][7] This technical guide provides an in-depth overview of Enpatoran's mechanism of action, summarizes key preclinical and clinical data, and details relevant experimental protocols for its study in the context of lupus pathogenesis.

Mechanism of Action: Targeting the TLR7/8 Pathway

Enpatoran hydrochloride is a quinoline-derivative that functions as a potent and selective antagonist of both TLR7 and TLR8.[4] Structural studies have indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[4] A similar antagonistic mechanism is proposed for its action on TLR7.[4] This dual inhibition is significant in lupus, as both TLR7 and TLR8 are implicated in the disease

process. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, where its activation leads to the production of type I interferons and promotes autoantibody production.[8] TLR8 is mainly found in myeloid cells, such as monocytes and neutrophils, and its activation contributes to the production of pro-inflammatory cytokines.[8]

The downstream consequence of TLR7 and TLR8 inhibition by Enpatoran is the suppression of key signaling pathways, including the NF- κ B and IRF pathways.[4] This leads to a reduction in the production of several pro-inflammatory cytokines implicated in lupus, most notably IFN- α and Interleukin-6 (IL-6).[5][8]



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Enpatoran inhibits TLR7/8 signaling, blocking downstream pathways.

Quantitative Data Summary

In Vitro Potency

Enpatoran has demonstrated potent inhibition of TLR7 and TLR8 in various cell-based assays.

Cell Line/System	Target	Ligand/Stimulus	Readout	IC50 (nM)	Reference
HEK293 cells	TLR7	R848	NF-κB Reporter	11.1	[1] [3]
HEK293 cells	TLR8	R848	NF-κB Reporter	24.1	[1] [3]
Human PBMCs	TLR7/8	R848	IL-6 Production	35-45	[3]
Human PBMCs	TLR7/8	miR-122	IL-6 Production	35-45	[3]
Human PBMCs	TLR7/8	Let7c RNA	IL-6 Production	35-45	[3]
Human PBMCs	TLR7/8	Alu RNA	IL-6 Production	35-45	[3]

Clinical Efficacy (Phase II WILLOW Study)

The Phase II WILLOW study (NCT05162586) evaluated the efficacy and safety of Enpatoran in patients with CLE and SLE.

Cohort A: Patients with CLE or SLE with active lupus rash

Endpoint	Placebo	Enpatoran (up to 100 mg BID)	Week	Reference
CLASI-50 Response Rate	38.5%	up to 91.3%	16	[6] [9]
CLASI-70 Response Rate	11.5%	up to 60.9%	16	[6] [9]

CLASI-50/70: ≥50%/≥70% improvement from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity score.

Cohort B: Patients with moderate to severe SLE

Although the primary endpoint of a statistically significant dose-response relationship on the BICLA at week 24 was not met, all Enpatoran-treated groups showed greater response rates than the placebo group.^[10]

Subpopulation	Endpoint	Placebo	Enpatoran	Week	Reference
Active Skin Disease (CLASI-A ≥8)	BICLA Response Rate	31.7%	up to 58.6%	24	^[11]
Active Skin Disease (CLASI-A ≥8)	CLASI-70 Response Rate	26.8%	up to 60.5%	24	^[10] ^[11]

BICLA: BILAG-based Composite Lupus Assessment.

Experimental Protocols

In Vitro Assays

3.1.1. TLR7/8 Reporter Gene Assay in HEK-Blue™ Cells

This assay is used to determine the inhibitory activity of Enpatoran on TLR7 and TLR8 signaling pathways leading to NF-κB activation.

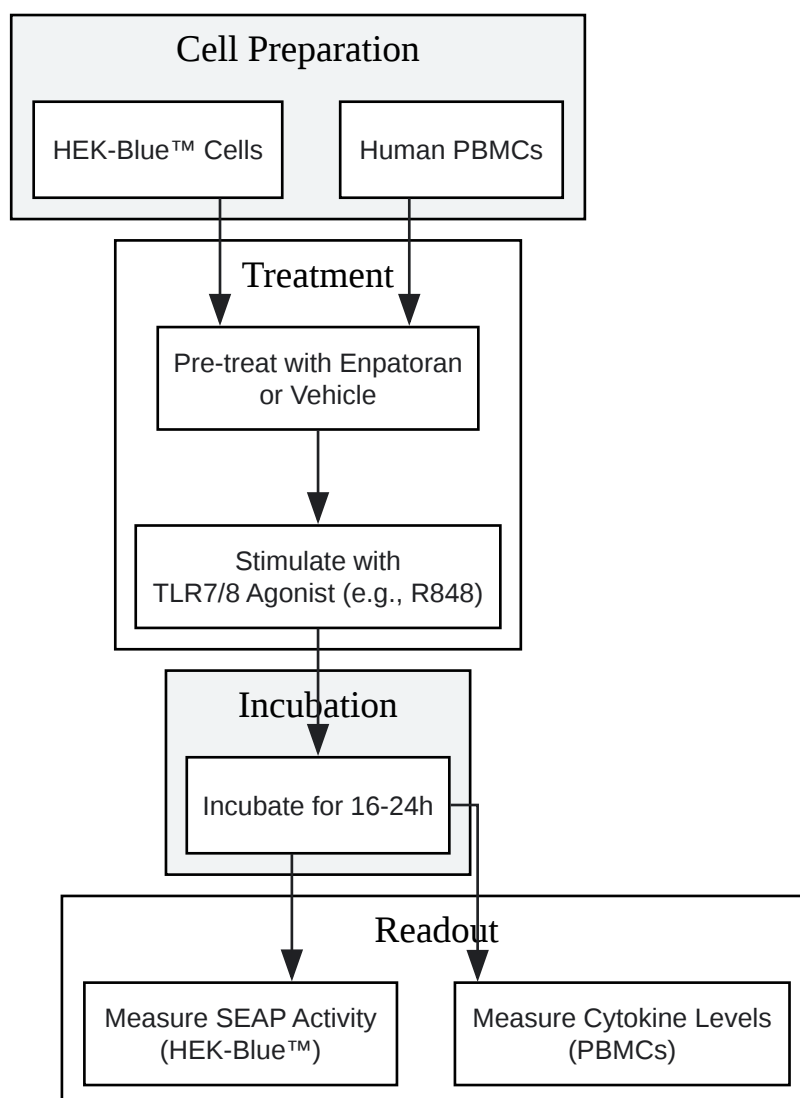
- Cell Lines: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
- Methodology:
 - Seed HEK-Blue™ cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

- Pre-incubate the cells with various concentrations of **Enpatoran hydrochloride** or vehicle control for 1-2 hours.
- Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a pre-determined optimal concentration.
- Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
- Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™ (InvivoGen) and read the absorbance at 620-655 nm.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of Enpatoran.

3.1.2. Cytokine Production Assay in Human PBMCs

This assay assesses the effect of Enpatoran on cytokine production from primary human immune cells.

- Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Methodology:
 - Plate freshly isolated PBMCs in a 96-well plate at a density of 2×10^5 cells/well.
 - Pre-treat the cells with a range of Enpatoran concentrations or vehicle for 1-2 hours.
 - Stimulate the PBMCs with a TLR7/8 agonist (e.g., R848) or endogenous ligands like Alu RNA.
 - Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
 - Collect the cell culture supernatant and measure the concentration of cytokines such as IL-6 and IFN- α using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).
 - Determine the IC₅₀ values based on the dose-dependent inhibition of cytokine production.



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Workflow for in vitro evaluation of Enpatoran activity.

In Vivo Mouse Models of Lupus

3.2.1. BXSB-Yaa Mouse Model

Male BXSB mice carrying the Y-linked autoimmune accelerator (Yaa) mutation spontaneously develop a severe lupus-like disease.

- Animals: Male BXSB/MpJ mice.

- Methodology:
 - House mice under specific pathogen-free conditions.
 - Begin oral administration of Enpatoran (e.g., at doses of ≥ 1 mg/kg) or vehicle daily via gavage before or after disease onset.
 - Monitor disease progression by regularly assessing:
 - Proteinuria: Measured weekly using urine dipsticks.
 - Autoantibody levels: Serum levels of anti-dsDNA antibodies quantified by ELISA at specified time points.
 - Survival: Record daily.
 - At the end of the study, harvest kidneys for histopathological analysis (e.g., glomerulonephritis scoring) and spleens for immunological analysis (e.g., flow cytometry of immune cell populations).

3.2.2. IFN- α Accelerated NZB/W F1 Mouse Model

This model involves the administration of an adenovirus expressing IFN- α to NZB/W F1 mice to accelerate and synchronize the onset of lupus.

- Animals: Female (NZB x NZW)F1 mice.
- Methodology:
 - Induce disease by intravenous injection of an adenovirus encoding mouse IFN- α .
 - Monitor for the development of proteinuria.
 - Once proteinuria is established (e.g., urine protein-to-creatinine ratio > 3 g/g), initiate daily oral treatment with Enpatoran (e.g., 10 mg/kg) or vehicle.
 - Assess therapeutic efficacy by monitoring changes in proteinuria, survival, and serum autoantibody levels.

- Perform terminal analysis of kidney pathology and spleen cell populations as described for the BXSb-Yaa model.

Clinical Trial Design Overview

Phase Ib Study (NCT04647708)

This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of Enpatoran in patients with active SLE or CLE.^[5]

- Population: Patients with active SLE (fulfilling ≥ 4 ACR classification criteria and having active clinical manifestations) or active CLE (subacute cutaneous lupus erythematosus [SCLE] or discoid lupus erythematosus [DLE]).
- Design: Patients were randomized 3:1 to receive Enpatoran or placebo in escalating dose cohorts (e.g., 25 mg, 50 mg, 100 mg, and 150 mg twice daily).
- Duration: Treatment for 12 or 24 weeks, with a 2-week safety follow-up.
- Primary Endpoint: Safety and tolerability.
- Secondary and Exploratory Endpoints: Pharmacokinetics, clinical response (e.g., change in SLEDAI-2K), and biomarker changes (e.g., interferon gene signature).

Phase II WILLOW Study (NCT05162586)

A global, multicenter, randomized, placebo-controlled study to assess the efficacy and safety of Enpatoran in patients with CLE and SLE.

- Design: Two-cohort study design.
 - Cohort A: Focused on patients with CLE or SLE with active lupus rash, with the primary endpoint being the change in CLASI-A score.
 - Cohort B: Focused on patients with moderate to severe SLE, with the primary endpoint being the BICLA response.

- Treatment: Three doses of Enpatoran (25 mg, 50 mg, and 100 mg) administered orally twice daily versus placebo, in addition to standard of care.
- Duration: 24 weeks of treatment.

Conclusion

Enpatoran hydrochloride represents a targeted therapeutic approach for lupus by inhibiting the key innate immune receptors TLR7 and TLR8. Preclinical and clinical data have demonstrated its potential to modulate the underlying pathophysiology of the disease, leading to improvements in both cutaneous and systemic manifestations of lupus. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the role of Enpatoran and the broader TLR7/8 pathway in the pathogenesis of lupus and other autoimmune diseases. Continued research and development of Enpatoran may offer a valuable new treatment option for patients with this complex and heterogeneous disease.

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